molecular formula C16H19NO B13884041 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile

4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile

Cat. No.: B13884041
M. Wt: 241.33 g/mol
InChI Key: UWQDAYYQHINEQH-UHFFFAOYSA-N
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Description

4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C16H19NO It is characterized by a cyclohexane ring substituted with a nitrile group and a 4-propan-2-ylphenyl group

Preparation Methods

The synthesis of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-propan-2-ylbenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a dehydration reaction to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The aromatic ring and cyclohexane moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:

    4-Oxo-1-phenylcyclohexane-1-carbonitrile: This compound lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    Cyclohexanone derivatives:

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C16H19NO/c1-12(2)13-3-5-14(6-4-13)16(11-17)9-7-15(18)8-10-16/h3-6,12H,7-10H2,1-2H3

InChI Key

UWQDAYYQHINEQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C#N

Origin of Product

United States

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